molecular formula C10H10N4O2 B2468278 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 179486-52-3

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2468278
CAS No.: 179486-52-3
M. Wt: 218.216
InChI Key: BCQLLAQLHGKDGV-UHFFFAOYSA-N
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Description

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an amino group and a pyridin-4-ylmethyl group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of pyrimidine-2,4-dione, which is then functionalized with an amino group at the 6-position. The pyridin-4-ylmethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group and the pyridin-4-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions with catalysts like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its antitumor and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of kinase inhibition, where the compound can interfere with the phosphorylation process, thereby regulating cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4-dione: Lacks the amino and pyridin-4-ylmethyl groups, making it less versatile for chemical modifications.

    6-amino-1-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the pyridin-4-ylmethyl group, affecting its biological activity.

    1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which is crucial for certain biological interactions.

Uniqueness

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of both the amino group and the pyridin-4-ylmethyl group. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

179486-52-3

Molecular Formula

C10H10N4O2

Molecular Weight

218.216

IUPAC Name

6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16)

InChI Key

BCQLLAQLHGKDGV-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N

solubility

not available

Origin of Product

United States

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